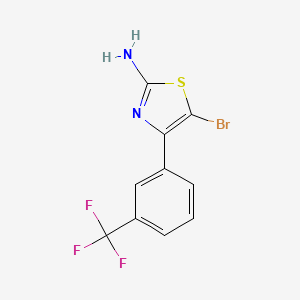
4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluorene-2-carboxylic acid, 4,5,7-trinitro-9-oxo-: is a complex organic compound characterized by the presence of a fluorene core with carboxylic acid and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-2-carboxylic acid, 4,5,7-trinitro-9-oxo- typically involves multi-step organic reactions. One common method includes the nitration of fluorene derivatives followed by carboxylation and oxidation steps. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid and nitric acid for nitration .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The presence of nitro groups makes the compound susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized fluorene derivatives.
Reduction: Amino-fluorene derivatives.
Substitution: Substituted fluorene compounds with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions .
Biology and Medicine:
Industry: In the industrial sector, it may be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 9H-Fluorene-2-carboxylic acid, 4,5,7-trinitro-9-oxo- involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive intermediates that can interact with biological macromolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their function .
Comparación Con Compuestos Similares
- 9H-Fluorene-4-carboxylic acid, 2,5,7-trinitro-9-oxo-
- 9-Fluorenone-2-carboxylic acid
- 4,5,7-Trinitro-9-oxo-9H-fluorene-2-carboxylic acid dibutylamide
Uniqueness: The unique combination of nitro groups and a carboxylic acid on the fluorene core distinguishes 9H-Fluorene-2-carboxylic acid, 4,5,7-trinitro-9-oxo- from its analogs.
Propiedades
Número CAS |
24929-25-7 |
|---|---|
Fórmula molecular |
C14H5N3O9 |
Peso molecular |
359.20 g/mol |
Nombre IUPAC |
4,5,7-trinitro-9-oxofluorene-2-carboxylic acid |
InChI |
InChI=1S/C14H5N3O9/c18-13-7-1-5(14(19)20)2-9(16(23)24)11(7)12-8(13)3-6(15(21)22)4-10(12)17(25)26/h1-4H,(H,19,20) |
Clave InChI |
OMIAKMRFSBNNLP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene](/img/structure/B12090603.png)

![Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine](/img/structure/B12090612.png)








![4-[2-(3,4-Dimethylphenyl)ethyl]piperidine](/img/structure/B12090669.png)

